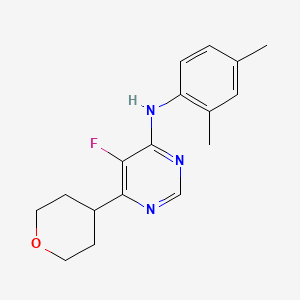![molecular formula C15H13F3N6 B12233132 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B12233132.png)
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring and a pyrazine ring with a carbonitrile group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the following steps:
Formation of the Pyridine Intermediate: The trifluoromethyl group is introduced to the pyridine ring through a halogenation reaction followed by nucleophilic substitution.
Piperazine Ring Formation: The pyridine intermediate is then reacted with piperazine under controlled conditions to form the piperazine ring.
Pyrazine Ring Formation: The final step involves the formation of the pyrazine ring, which is achieved through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The piperazine and pyrazine rings may interact with active sites on proteins, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethanol: Similar structure but with an ethanol group instead of a pyrazine ring.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine: Contains a methoxy group and a different substitution pattern on the piperazine ring.
Uniqueness
3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrazine-2-carbonitrile is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances metabolic stability and bioavailability, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C15H13F3N6 |
|---|---|
Molecular Weight |
334.30 g/mol |
IUPAC Name |
3-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrazine-2-carbonitrile |
InChI |
InChI=1S/C15H13F3N6/c16-15(17,18)11-1-2-13(22-10-11)23-5-7-24(8-6-23)14-12(9-19)20-3-4-21-14/h1-4,10H,5-8H2 |
InChI Key |
ONTQNIUAZKHYMK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NC=CN=C3C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12233064.png)

![4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(oxane-2-carbonyl)piperidine](/img/structure/B12233074.png)
![N-cyclopentyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12233076.png)
![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}cyclopropanecarboxamide](/img/structure/B12233084.png)
![6-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B12233089.png)
![1-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B12233095.png)
![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}oxolane-3-carboxamide](/img/structure/B12233100.png)
![2-(4-Fluorophenyl)-5-{[(oxan-3-yl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B12233105.png)

![3-methoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzamide](/img/structure/B12233111.png)
![4-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-6-(oxan-4-yl)pyrimidine](/img/structure/B12233112.png)
![3-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12233116.png)
![4-{4-[(Pyrimidin-4-yl)amino]piperidine-1-carbonyl}benzonitrile](/img/structure/B12233129.png)
